6-Styrylpyrimidine

Descripción

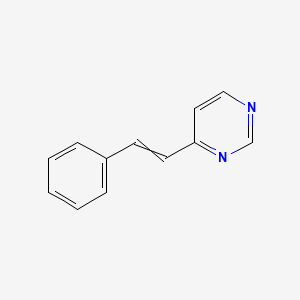

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-phenylethenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRWJYZHFFPIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Styrylpyrimidine and Its Derivatives

Traditional Approaches for Styrylpyrimidine Synthesis

Traditional methods for constructing the styrylpyrimidine framework often rely on fundamental organic reactions such as condensation and olefination, which have been refined over decades for efficiency and reliability.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org In the context of 6-styrylpyrimidine synthesis, this protocol is adapted to create the styryl moiety.

The general mechanism involves the base-catalyzed deprotonation of an active methylene compound (e.g., a substituted phenylacetonitrile) to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of a pyrimidine-6-carboxaldehyde. The resulting β-hydroxy intermediate readily undergoes dehydration to form the C=C double bond of the styryl group, often with high stereoselectivity for the E-isomer. mdpi.com A key variation is the Doebner modification, which uses pyridine (B92270) as a solvent and a carboxylic acid-containing nucleophile (like malonic acid), often resulting in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Research has demonstrated the efficacy of various catalysts and conditions for this transformation. For instance, Knoevenagel condensations using potassium phosphate (B84403) as a catalyst in ethanol (B145695) at room temperature have been shown to produce E-stilbene isomers in high yields. mdpi.comnih.gov

| Starting Materials | Catalyst/Base | Solvent | Conditions | Product Type | Yield | Citations |

| Aldehyde + Phenylacetonitrile | Potassium Phosphate | Ethanol | Room Temp, 1h | (E)-Stilbene derivative | >80% | mdpi.com |

| 2-Methoxybenzaldehyde + Thiobarbituric acid | Piperidine | Ethanol | - | (Z)-Enone | - | wikipedia.org |

| Aldehyde/Ketone + Active Methylene Compound | Diisopropylethylammonium acetate | Hexane | 65-70 °C | Cyanoacrylate derivative | ~94% | scielo.org.mx |

| Benzaldehyde + Malonic Acid | Piperidine | Pyridine | Reflux | trans-2,4-Pentadienoic acid (after decarboxylation) | - | wikipedia.org |

| 2-(1-phenylvinyl)benzaldehyde + Dimethyl malonate | TiCl₄-pyridine | CH₂Cl₂ | Room Temp | Indene derivative (via cyclization) | 79% | researchgate.netacs.org |

This table presents selected examples of Knoevenagel condensation conditions to illustrate the variety of applicable protocols.

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis. wikipedia.org The HWE reaction, which employs a stabilized phosphonate (B1237965) carbanion, is especially valuable as it typically affords the thermodynamically more stable (E)-alkene with high selectivity and utilizes a water-soluble phosphate byproduct that is easily removed. organic-chemistry.org

The synthesis of a this compound via the HWE reaction would typically involve the reaction of a pyrimidine-6-carboxaldehyde with the ylide generated from a benzylphosphonate ester. The process begins with the deprotonation of the phosphonate ester using a base (e.g., NaH, BuLi) to form the nucleophilic phosphonate carbanion. wikipedia.org This carbanion adds to the aldehyde, leading to an oxaphosphetane intermediate which subsequently decomposes to yield the desired alkene (the styrylpyrimidine) and a dialkyl phosphate salt. wikipedia.org The intramolecular version of the HWE reaction has also been reported as a method for synthesizing styrylpyrimidines. x-mol.com

| Reactants | Base/Conditions | Product Feature | Citations |

| Aldehyde/Ketone + Stabilized Phosphonate Ylide | NaH, NaOMe, or BuLi | Excellent E-selectivity | organic-chemistry.org |

| Aldehyde + Phosphonate Ester | LiCl, DBU (Masamune-Roush conditions) | Suitable for base-sensitive substrates | nrochemistry.com |

| Aldehyde + Trimethylsilylmethyl-phosphonate, Acyl Fluoride | - | One-pot, three-component coupling | organic-chemistry.org |

This table summarizes key features and variations of the Horner-Wadsworth-Emmons reaction applicable to styrylpyrimidine synthesis.

A widely used and versatile method for constructing the pyrimidine (B1678525) ring system involves the cyclocondensation of a suitable precursor with an amidine-containing reagent. derpharmachemica.com Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors for this purpose. pnrjournal.com

The synthesis is typically a two-step process. First, a chalcone (B49325) is prepared via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. pnrjournal.com To generate a this compound, a distyryl ketone or a related precursor is necessary. researchgate.net In the second step, this α,β-unsaturated ketone undergoes a cyclocondensation reaction with a binucleophile such as urea (B33335), thiourea (B124793), or guanidine (B92328). ej-chem.orgacs.orgnih.gov The reaction is generally conducted in an alcoholic solvent with a base like potassium hydroxide (B78521) or sodium hydroxide. ej-chem.orgsemanticscholar.org The mechanism involves an initial Michael addition of the amidine to the enone system of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. nih.gov This approach allows for significant molecular diversity, as various substituents can be incorporated into both the chalcone precursor and the amidine reagent. ej-chem.orgresearchgate.net

| Chalcone Precursor | Condensing Agent | Base/Solvent | Product | Yield | Citations |

| Distyrylketone | Benzamidine | - | This compound | - | researchgate.net |

| Substituted Chalcone | Guanidine HCl | KOH / Ethanol | 2-Amino-4,6-diarylpyrimidine | - | derpharmachemica.com |

| Substituted Chalcone | Urea | NaOH / Ethanol | 4,6-Diarylpyrimidin-2(1H)-one | - | pnrjournal.comnih.gov |

| Substituted Chalcone | Thiourea | NaOH / Ethanol | 4,6-Diarylpyrimidine-2(1H)-thione | - | ej-chem.org |

| 1,3-Bis(4-formyl phenoxy)propane + Acetophenone | Ethanolic NaOH | Ethanol | Dihalcone intermediate | - | researchgate.net |

This table illustrates the versatility of the chalcone-based cyclocondensation route for synthesizing various pyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful and direct route to functionalized 6-styrylpyrimidines.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate, conducted in the presence of a base. tcichemicals.comlibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of starting materials. tcichemicals.com

For the synthesis of 6-styrylpyrimidines, the Suzuki coupling can be strategically applied in two main ways:

Coupling of a 6-halopyrimidine (e.g., 6-chloro-, 6-bromo-, or 6-iodopyrimidine) with a styrylboronic acid derivative.

Coupling of a pyrimidine-6-boronic acid with a vinyl halide, such as (E)-β-bromostyrene.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be tailored to the specific substrates. researchgate.netbeilstein-journals.org Studies have shown that even complex pyrimidine derivatives can be successfully arylated using this method. mdpi.comrsc.org

| Pyrimidine Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product Type | Yield | Citations |

| 6-Chloropurine derivative | Phenylboronic acid | - | - | 6-Phenylpurine derivative | - | acs.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 5-Aryl-4,6-dichloropyrimidine | Good | mdpi.com |

| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 4,6-Diarylpyrimidine | Reasonable | researchgate.net |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene (B28343), Water, Ethanol | 3,5-Diarylpyridine | ~60-96% | beilstein-journals.org |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (phosphine-free) | K₂CO₃ / DMF (Microwave) | Biaryl compound | 41-92% | scielo.org.mx |

This table showcases various Suzuki-Miyaura coupling conditions used for the arylation of heterocyclic compounds, adaptable for this compound synthesis.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov While it does not directly form the styryl group's C-C bonds, it is a critical tool for synthesizing derivatives of this compound by introducing nitrogen-based functional groups onto the pyrimidine ring. researchgate.net

This methodology is typically applied in a multi-step synthesis. For example, a 6-styryl-2-chloropyrimidine, itself synthesized via a Suzuki or Wittig reaction, can undergo a Buchwald-Hartwig amination with a primary or secondary amine to install an amino group at the C2-position. Conversely, a 2-amino-6-chloropyrimidine can first be synthesized and then subjected to a Suzuki coupling at the C6-position to introduce the styryl moiety. This sequential functionalization strategy allows for the construction of complex, highly substituted this compound derivatives. The reaction is tolerant of a wide range of functional groups and has been successfully applied to various pyrimidine systems, including the regioselective amination of dichloropyrimidines. nih.govthieme-connect.com Nickel-based catalysts have also been developed as a cost-effective alternative for these transformations. nwnu.edu.cn

| Heterocyclic Substrate | Amine Partner | Catalyst / Ligand | Base / Solvent | Product Type | Yield | Citations |

| 2,4,6-Trichloropyrimidine | Phenyl urea | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | C-N coupled product | Excellent | researchgate.net |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu / Toluene | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | 27-82% | nih.gov |

| Pyrimidin-2-yl tosylate | Indole, Benzimidazole | Ni(dppp)Cl₂ | K₃PO₄ / Toluene | C2-substituted pyrimidine | Good-Excellent | nwnu.edu.cn |

| 6-Aryl-2,4-dichloropyrimidine | Various amines | - | - | C4-aminated pyrimidine | - | thieme-connect.com |

This table provides examples of Buchwald-Hartwig amination applied to pyrimidine and related heterocyclic systems.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste.

An efficient and environmentally conscious method for synthesizing pyrimidine derivatives involves the three-component condensation of an aromatic aldehyde, an aromatic ketone, and a guanidine salt under solvent-free conditions. researchgate.net This approach is particularly notable for its simplicity, short reaction times, and high atom economy. researchgate.netacademie-sciences.fr While this method directly yields 2-amino-4,6-diarylpyrimidines, the use of a chalcone (an α,β-unsaturated ketone) in place of the saturated ketone can lead to the formation of styryl-containing pyrimidines. The reaction is typically promoted by a base, such as sodium hydroxide, and can be performed by simple grinding or heating of the reactants. researchgate.net The absence of a solvent minimizes waste and simplifies product purification. chemmethod.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |

| Aromatic Aldehyde | Aromatic Ketone | Guanidine Carbonate | NaOH, Solvent-Free | 2-Amino-4,6-diarylpyrimidine | researchgate.net |

| Benzaldehyde | Acetophenone | Guanidine Carbonate | NaOH, neat, heat | 2-Amino-4,6-diphenylpyrimidine | researchgate.net |

| 4-Chlorobenzaldehyde | 2-Acetylnaphthalene | Guanidine Carbonate | NaOH, Solvent-Free | 2-Amino-4-(4-chlorophenyl)-6-(naphthalen-2-yl)pyrimidine | researchgate.net |

This table showcases representative examples of the solvent-free synthesis of pyrimidine cores.

A novel and sustainable approach to pyrimidine synthesis utilizes an iridium-pincer complex catalyst to assemble the ring from an amidine and up to three different alcohol molecules. acs.orgorganic-chemistry.orgnih.gov This multicomponent reaction is highly regioselective and proceeds through a sequence of condensation and dehydrogenation steps. acs.org The alcohol components are deoxygenated during the condensation phases, and the final aromatization occurs via dehydrogenation, liberating only hydrogen and water as byproducts. acs.orgnih.gov This method is exceptionally sustainable as it can utilize alcohols derived from biomass. acs.orgnih.gov By selecting cinnamyl alcohol or a related styryl-containing alcohol as one of the components, this strategy can be adapted for the synthesis of styrylpyrimidines. The catalyst, often a PN5P-Ir pincer complex, is highly efficient, enabling the synthesis of a wide array of unsymmetrically substituted pyrimidines in high yields. acs.orgorganic-chemistry.org

| Component 1 | Component 2 | Component 3 | Catalyst | Key Features | Ref |

| Amidine | Alcohol 1 | Alcohol 2 | PN5P-Iridium Pincer Complex | Sustainable, High Atom Economy, H₂ and H₂O byproducts | acs.org |

| Benzamidine | Ethanol | 1-Propanol | [Ir(PN5P)] | Regioselective, unsymmetrical pyrimidines | organic-chemistry.orgnih.gov |

This table illustrates the general iridium-catalyzed multicomponent synthesis of pyrimidines.

Aza-Michael Addition/Nucleophilic Addition/Dehydrogenation Cascades

A highly efficient, transition-metal-free protocol has been developed for the synthesis of 2-amino-4-aryl-6-styrylpyrimidines. This method employs a cascade reaction involving distyryl ketones and guanidine hydrochloride. researchgate.net The reaction sequence is initiated by an aza-Michael addition of guanidine to one of the styryl groups of the ketone. researchgate.netontosight.ai This is followed by an intramolecular nucleophilic addition (cyclization) and subsequent dehydrogenation to yield the aromatic pyrimidine ring. ontosight.ai This one-pot process is lauded for its use of readily available substrates, mild reaction conditions, and straightforward work-up procedures, resulting in satisfactory yields of the desired styrylpyrimidines. researchgate.net

| Substrate | Reagent | Reaction Cascade | Product | Ref |

| Distyryl Ketone | Guanidine Hydrochloride | Aza-Michael Addition -> Nucleophilic Addition -> Dehydrogenation | 2-Amino-4-aryl-6-styrylpyrimidine | researchgate.net |

| 1,5-Diphenylpenta-1,4-dien-3-one | Guanidine Hydrochloride | Base-mediated cascade | 2-Amino-4-phenyl-6-styrylpyrimidine | researchgate.netontosight.ai |

This table outlines the cascade reaction for synthesizing 6-styrylpyrimidines.

Functionalization of Pre-Synthesized Pyrimidine Rings

An alternative to constructing the pyrimidine ring from scratch is the modification of a pre-formed pyrimidine nucleus. This is a common strategy in medicinal chemistry for generating libraries of related compounds.

The most prominent method for introducing a styryl group onto a pyrimidine ring is the Palladium-catalyzed Heck reaction. clockss.orgorganic-chemistry.orgmdpi.com This cross-coupling reaction involves the reaction of a halopyrimidine (typically iodo- or bromo-pyrimidine) with styrene (B11656) in the presence of a palladium catalyst and a base. clockss.orgbeilstein-journals.org The reaction is versatile, and various palladium sources, such as palladium(II) acetate, can be used. clockss.org While ligands like triphenylphosphine (B44618) are sometimes employed, their removal can be beneficial in certain cases to prevent side reactions like the homo-coupling of iodopyrimidines. clockss.org This method provides a direct and reliable route to styrylpyrimidines with good yields.

| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Product | Ref |

| 4-Iodo-2,6-dimethylpyrimidine | Styrene | Pd(OAc)₂ | Triethylamine | 2,6-Dimethyl-4-styrylpyrimidine | clockss.org |

| 2-Iodo-4,6-dimethylpyrimidine | Ethyl acrylate | Pd/C | Triethylamine | Ethyl 3-(4,6-dimethylpyrimidin-2-yl)acrylate | clockss.org |

| Bromobenzene | Styrene | Imidazole-based SPO-Pd complex | K₂CO₃ | Stilbene | beilstein-journals.org |

This table provides examples of the Heck reaction for the synthesis of styrylarenes, including pyrimidines.

The synthesis of specific styrylpyrimidine isomers (e.g., 2-styryl-, 4-styryl-, or this compound) is governed by the principle of regioselectivity, which relies on the differential reactivity of the C2, C4, and C6 positions of the pyrimidine ring. nih.govchemrxiv.org The direct synthesis of a specific isomer is typically achieved by starting with a pyrimidine ring that is halogenated at the desired position. For instance, to synthesize 4-styrylpyrimidine, one would start with a 4-halopyrimidine.

The relative reactivity of halopyrimidines in cross-coupling reactions is a critical factor. Generally, the order of reactivity for the halogen is I > Br > Cl. The position on the ring also matters; for example, in some palladium-catalyzed couplings, 5-iodopyrimidines have been found to react efficiently, whereas other isomers might be more prone to side reactions. clockss.org By carefully selecting the starting halopyrimidine isomer and optimizing the reaction conditions (catalyst, ligand, base, solvent), chemists can direct the styryl functionalization to the intended carbon atom, enabling the controlled synthesis of distinct styrylpyrimidine isomers. rsc.orgorganic-chemistry.org

| Starting Material | Goal | Strategy | Key Factor |

| 2-Chloropyrimidine | 2-Styrylpyrimidine | Heck or Suzuki Coupling | Activation of the C2 position. |

| 4-Chloropyrimidine | 4-Styrylpyrimidine | Heck or Suzuki Coupling | Activation of the C4 position. |

| 2,4-Dichloropyrimidine | 2-Styryl-4-chloropyrimidine | Regioselective Coupling | Differential reactivity of C2 vs C4 halogens. |

This table describes the strategic approach to synthesizing specific styrylpyrimidine isomers.

Synthetic Routes to Poly-Styryl Substituted Pyrimidines

The construction of pyrimidine frameworks bearing multiple styryl substituents has been an area of significant research, driven by the interesting photophysical and electronic properties of these compounds. Various synthetic strategies have been developed to access di- and tri-styrylpyrimidine architectures, often employing classical condensation reactions and modern cross-coupling methodologies.

2,4-Distyrylpyrimidine Architectures

The synthesis of 2,4-distyrylpyrimidines can be achieved through a combination of Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions. upce.czacs.org This approach allows for the introduction of different substituents on each styryl arm, enabling fine-tuning of the molecule's electronic properties. upce.cz

A common strategy begins with a dihalopyrimidine, such as 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited for selective functionalization. A Suzuki-Miyaura cross-coupling reaction can be performed to introduce the first styryl group, followed by a second coupling or a Knoevenagel condensation to install the second styryl moiety. nih.gov

Alternatively, a methyl-substituted pyrimidine can serve as the starting point. For instance, 2,4-dimethylpyrimidine (B81748) can undergo sequential Knoevenagel condensations with different aromatic aldehydes to yield asymmetrically substituted 2,4-distyrylpyrimidines. The synthesis of 2,4-distyrylpyrimidines has been reported by combining Suzuki-Miyaura cross-coupling and Knoevenagel condensation. acs.org

2,4,6-Tristyrylpyrimidine Frameworks

The synthesis of 2,4,6-tristyrylpyrimidines presents a greater challenge. A direct threefold Knoevenagel condensation from the precursor 2,4,6-trimethylpyrimidine (B372508) is often difficult and results in low yields. nih.gov

A more successful and versatile approach involves a combination of Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions, starting from a suitable chloropyrimidine derivative. nih.gov For example, 2-chloro-4,6-dimethylpyrimidine (B132427) can be used as a starting material. The synthesis of twenty new 2,4,6-tristyrylpyrimidines has been successfully achieved using this combined strategy. acs.org This method allows for the controlled introduction of various aryl groups, leading to a diverse library of compounds with tailored properties. upce.cz The reaction of 2-styrylpyrimidine intermediates can lead to the formation of 2,4,6-tristyrylpyrimidines through condensation with aromatic aldehydes in the presence of a phase-transfer catalyst like Aliquat 336. nih.gov

Another synthetic route involves the tandem oxidation and heterocyclocondensation of propargylic alcohols with amidines, which can be promoted by microwave irradiation using barium manganate (B1198562) as an oxidant. researchgate.net Furthermore, multicomponent reactions have been developed for the synthesis of 2,4,6-triarylpyrimidines from aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation. nih.gov

V-Shaped Bis(arylvinyl)pyrimidine Oligomer Synthesis

V-shaped bis(arylvinyl)pyrimidine oligomers are a specific class of 4,6-disubstituted pyrimidines that have been synthesized efficiently. The primary method for their preparation is the aldol (B89426) condensation between 4,6-dimethylpyrimidine (B31164) and an appropriate aromatic aldehyde. This methodology has also been successfully applied using dendritic first-generation poly(phenylenevinylene) aldehydes. clockss.org

The synthesis can be controlled to produce asymmetrically functionalized molecules by the stepwise and controlled incorporation of the arylvinyl arms. For instance, a double Knoevenagel reaction of 4,6-dimethyl-2-phenylpyrimidine (B183152) with 4-bromobenzaldehyde, followed by a double Suzuki-Miyaura cross-coupling with an appropriate boronic acid, can yield extended V-shaped oligomers. mdpi.com This step-wise approach provides a high degree of control over the final molecular architecture.

Derivatization via Post-Synthetic Modification of the Styryl Moiety

While the primary focus of styrylpyrimidine synthesis has been the construction of the core framework, the styryl moiety itself offers opportunities for post-synthetic modification. The carbon-carbon double bond of the styryl group is amenable to a variety of chemical transformations, allowing for further diversification of the molecular structure and properties.

Although specific examples of post-synthetic modification on 6-styrylpyrimidines are not extensively reported, the reactivity of vinylarenes and styryl groups in other contexts suggests several potential derivatization strategies. These include reactions such as hydroamination, hydroboration, and cycloadditions.

For instance, copper-catalyzed hydroamination of vinylarenes has been shown to be an effective method for the introduction of nitrogen-containing functional groups. nih.gov This reaction could potentially be applied to 6-styrylpyrimidines to introduce amine functionalities. Similarly, palladium-catalyzed hydroboration of vinylarenes with reagents like bis(pinacolato)diboron (B136004) (B2pin2) can introduce boronic esters, which are versatile intermediates for further cross-coupling reactions. organic-chemistry.org

The conjugated double bond of the styryl group can also participate in cycloaddition reactions. For example, [4+2] cycloadditions with electron-deficient dienophiles could be envisioned, although the aromaticity of the pyrimidine ring might influence the reactivity. clockss.org Photo-oxidative cyclization is another potential transformation that has been observed in other styryl-containing heterocyclic systems. clockss.org The addition of mercaptans across the double bond via a photoinitiated radical mechanism has also been reported for styryl compounds. cdnsciencepub.com

It is important to note that the electronic nature of the pyrimidine ring and any substituents will influence the reactivity of the styryl double bond in these potential post-synthetic modifications.

Chemical Reactivity and Derivatization of 6 Styrylpyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrimidine ring is generally difficult due to the ring's low electron density, which is further decreased by the styryl group's electron-withdrawing nature. wikipedia.orglibretexts.org When such reactions do occur, they typically target the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. wikipedia.org However, for 6-styrylpyrimidine itself, electrophilic substitution on the pyrimidine ring is less common compared to reactions on the more activated phenyl ring of the styryl moiety.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, which bear a partial positive charge. wikipedia.orgresearchgate.net The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

For instance, 2,4-dichloro-6-styrylpyrimidine serves as a key intermediate for derivatization. The regioselectivity of nucleophilic substitution on dichloropyrimidines can be sensitive to the nature of other substituents on the ring. wuxiapptec.com While C-4 substitution is often preferred in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com In the case of this compound derivatives, the electronic influence of the styryl group and any additional substituents will govern the precise site of nucleophilic attack. The general reactivity allows for the displacement of halides by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to functionalized this compound derivatives.

Modifications of the Styryl Vinyl Group

The exocyclic carbon-carbon double bond of the styryl group is a prime site for a variety of addition and transformation reactions.

The vinyl group of this compound readily participates in cycloaddition reactions, most notably [2+2] photocycloaddition. researchgate.net This reaction is a powerful tool for synthesizing cyclobutane-containing structures, often with high regio- and stereoselectivity, particularly in the solid state.

Upon irradiation, typically with UV light or sunlight, adjacent styrylpyrimidine molecules can dimerize. The specific outcome is often dictated by the crystal packing of the monomers, a principle described by Schmidt's topochemical postulate. nih.gov

Solid-State Reactivity : In the crystalline state, trans-2,4-dichloro-6-styrylpyrimidine undergoes a quantitative [2+2] photocycloaddition to yield the corresponding head-to-tail (htt) r-ctt cyclobutane (B1203170) dimer. nih.govnih.govacs.org Similarly, coordination polymers of trans-5-styrylpyrimidine have been shown to undergo [2+2] photocycloaddition upon exposure to sunlight when the ligands are appropriately pre-organized in the crystal lattice. rsc.org

Solution-State Reactivity : In solution, the photocycloaddition of styrylpyrimidines often results in lower yields and a mixture of isomers. nih.gov However, selectivity can be enhanced. For related styrylpyridines, salt formation through protonation was found to accelerate the reaction and increase the stereoselectivity of dimer formation. nih.gov

The table below summarizes representative photocycloaddition reactions of styrylpyrimidine derivatives.

| Starting Material | Reaction Conditions | Product | State | Reference |

| trans-2,4-dichloro-6-styrylpyrimidine | Irradiation (light) | r-ctt head-to-tail cyclobutane dimer | Crystalline | nih.gov, nih.gov |

| cis-2,4-dichloro-6-styrylpyrimidine | Irradiation (light) | r-ctt head-to-tail cyclobutane dimer (via trans isomer) | Crystalline | nih.gov |

| Silver(I) coordination polymers of trans-5-styrylpyrimidine | Sunlight | Cyclobutane dimer | Solid | rsc.org |

Introduction of Diverse Substituents on the Pyrimidine and Phenyl Rings

The this compound framework can be extensively decorated with a variety of functional groups on both the pyrimidine and the phenyl rings to fine-tune its chemical and physical properties.

Pyrimidine Ring Functionalization: As discussed in Section 3.1, nucleophilic substitution of halogenated pyrimidines is a primary method for introducing substituents. For example, starting with 4-chloro-2,6-dimethyl-5-styrylpyrimidine, the chloro group can be displaced to synthesize other derivatives. jst.go.jp Another strategy involves building the substituted pyrimidine ring from acyclic precursors. One-pot syntheses condensing a substituted aldehyde, malononitrile, and urea (B33335) or thiourea (B124793) can yield highly functionalized pyrimidines, including 4-amino-2-hydroxy-6-styrylpyrimidine-5-carbonitrile. derpharmachemica.com

Phenyl Ring Functionalization: The phenyl ring of the styryl group is generally more susceptible to electrophilic aromatic substitution than the pyrimidine ring. Standard electrophilic substitution reactions can be employed to introduce substituents. For example, radioiodination of a 5-(2-amino-4-styrylpyrimidin-4-yl)-4-methoxybenzofuran-6-ol derivative was achieved via an electrophilic substitution reaction using iodine-125 (B85253) in the presence of an oxidizing agent, demonstrating functionalization of an activated phenyl-type ring within the larger structure. mums.ac.irnih.gov Synthesis can also begin with an already substituted benzaldehyde, which is then condensed with a methylpyrimidine derivative to form the styryl linkage, thereby incorporating the desired substituents onto the phenyl ring. clockss.org

Metal Chelation and Coordination Chemistry of this compound Derivatives

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. researchgate.net This allows this compound derivatives to act as ligands in the formation of metal complexes and coordination polymers.

Coordination Polymers : trans-5-Styrylpyrimidine has been used as a bidentate ligand to construct coordination polymers with various silver(I) salts. rsc.org Depending on the counteranion (e.g., NO₃⁻, BF₄⁻, SbF₆⁻), the resulting structures vary from one-dimensional zigzag chains to two-dimensional polymers, with the coordination number of the Ag(I) ion ranging from 2 to 4. rsc.org This demonstrates how subtle changes can influence the supramolecular architecture.

Chelation with Boron : Specifically designed 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines function as rigid O^N^O tridentate ligands. acs.org The two hydroxyl groups and one of the pyrimidine nitrogens chelate to a boron center (e.g., from BF₃), forming highly stable, four-coordinate organoboron complexes. acs.org This chelation enhances the planarity and rigidity of the system, which can restore fluorescence that is otherwise quenched in the free ligand. acs.org

Acid-Base Chemistry and Protonation Effects on Reactivity

The pyrimidine nitrogen atoms are basic and can be protonated by acids. ontosight.ainih.gov This acid-base chemistry significantly influences the electronic properties and, consequently, the reactivity and photophysics of this compound derivatives.

The electron-accepting character of the pyrimidine ring can be enhanced through protonation of its nitrogen atoms. researchgate.net This modulation of the electronic structure has profound effects:

Fluorescence Switching : In some 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines, the free base is non-emissive due to a process called excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from a hydroxyl group to a pyrimidine nitrogen in the excited state. researchgate.netacs.org Upon addition of a strong acid like trifluoroacetic acid (TFA), the pyrimidine nitrogens are protonated. This prevents the ESIPT from occurring, thus blocking the non-radiative decay pathway and "switching on" a strong fluorescence response. researchgate.netacs.org

Spectroscopic Shifts : Protonation leads to noticeable changes in absorption and emission spectra. It typically results in red-shifted (bathochromic) absorption and fluorescence spectra, indicative of a change in the electronic distribution and energy levels of the molecule. researchgate.net

Enhanced Reactivity : Quaternization or protonation of the pyrimidine ring can increase its susceptibility to nucleophilic attack by further enhancing the electron deficiency of the ring carbons. wur.nl Studies on related styrylpyridines have shown that protonation can also accelerate the rate of [2+2] photocycloaddition reactions in solution. nih.gov

The table below illustrates the effect of protonation on the photophysical properties of a representative styrylpyrimidine derivative.

| Compound | State | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| (E)-2,4-Bis(2′-hydroxyphenyl)-6-styrylpyrimidine | Neutral (in CH₂Cl₂) | 387 | - | < 0.01 | acs.org |

| (E)-2,4-Bis(2′-hydroxyphenyl)-6-styrylpyrimidine | Protonated (with TFA) | 447 | 501 | 0.65 | acs.org |

Advanced Spectroscopic and Structural Characterization of 6 Styrylpyrimidine Compounds

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and probing the structural integrity of 6-styrylpyrimidine derivatives. This soft ionization technique typically generates protonated molecules, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments to elicit characteristic fragmentation patterns. nih.gov

The fragmentation of protonated this compound compounds is expected to follow pathways characteristic of substituted pyrimidines. sphinxsai.com Common fragmentation modes include the cleavage of bonds within the styryl substituent and the pyrimidine (B1678525) ring. For instance, studies on various pyrimidine derivatives have shown that fragmentation is often initiated at the pyrimidine moiety. sphinxsai.com The specific fragmentation pathways are influenced by the nature and position of substituents on both the pyrimidine and the phenyl rings.

Key fragmentation pathways for a generic this compound could involve:

Loss of the styryl side chain: Cleavage of the bond connecting the styryl group to the pyrimidine ring.

Fission of the pyrimidine ring: Characteristic cleavages of the heterocyclic ring, often initiated by the loss of small neutral molecules like HCN.

Fragmentation within the styryl moiety: Cleavage of bonds within the vinyl and phenyl components of the styryl group.

The fragmentation patterns of protonated 2-methoxypyrimidine (B189612) derivatives, for example, are governed by two competitive pathways that are significantly affected by the 2-O-methyl group. nih.gov While direct ESI-MS studies on this compound are not extensively detailed in the provided search results, the fragmentation behavior of related pyrimidine structures allows for the postulation of likely fragmentation patterns.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [M+H - C₈H₇]⁺ | Styrene (B11656) (C₈H₈) | Cleavage of the C-C bond between the pyrimidine ring and the styryl group. |

| [M+H]⁺ | [M+H - C₂H₂]⁺ | Acetylene (C₂H₂) | Fragmentation within the styryl side chain. |

| [M+H]⁺ | [M+H - HCN]⁺ | Hydrogen Cyanide (HCN) | Ring cleavage of the pyrimidine moiety. |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction (XRD) crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. nih.gov This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the structure-property relationships in this compound compounds.

Solid-State Structural Elucidation and Crystal Packing Analysis

Single-crystal XRD analysis provides a detailed picture of the molecular structure in the solid state. For example, the crystal structure of 2-butylsulfanyl-4,6-bis[(E)-styryl]pyrimidine revealed the dihedral angles between the central pyrimidine ring and the two pendant benzene (B151609) rings to be 18.46 (6)° and 5.95 (6)°. This indicates a relatively planar conformation of the molecule.

The analysis of crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. In many styryl-substituted heterocyclic compounds, π-π stacking interactions between aromatic rings are a dominant feature in the crystal packing. researchgate.net For instance, in some styrylquinoline derivatives, molecules are linked by C—H⋯O hydrogen bonds to form chains, which can be further augmented by C—H⋯π(arene) interactions. nih.gov The crystal packing of styryl dyes is often characterized by stacks of planar organic cations. researchgate.net

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 2-butylsulfanyl-4,6-bis[(E)-styryl]pyrimidine | Monoclinic | P2₁/c | van der Waals contacts |

| (E)-3-Acetyl-4-[2-(4-methoxyphenyl)ethenyl]-2-methylquinoline | Monoclinic | P2₁/n | C—H⋯O hydrogen bonds, C—H⋯π(arene) interactions |

| (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium salt | Monoclinic or Triclinic | C2/c or P-1 | O—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds |

Conformer Analysis in Crystalline State

Molecules with rotatable single bonds can exist as different conformational isomers, or conformers. lumenlearning.com In this compound, rotation around the single bond connecting the pyrimidine ring and the vinyl group can lead to different spatial arrangements of the two moieties. The study of conformers in the crystalline state is important as different polymorphs of a compound can arise from the crystallization of different conformers, a phenomenon known as conformational polymorphism. nih.gov

The specific conformation adopted by a this compound molecule in a crystal is a result of the interplay between intramolecular steric effects and intermolecular packing forces. nih.gov X-ray crystallography can identify the preferred conformation in the solid state. For example, studies on related (Z)- and (E)-6-styrylpurines have shown that all trans-isomers exist in an anti conformation, while most cis-isomers adopt a syn conformation in the crystalline state. The presence of bulky substituents can influence the preferred conformation.

It is also possible for more than one conformer to be present in the same crystal structure. nih.gov The analysis of crystal energy landscapes can provide insights into the relative energies of different conformers and their likelihood of being observed in the crystalline state. researchgate.net

Advanced X-ray Spectroscopy (e.g., XANES)

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides information about the local electronic structure and geometry of the absorbing atom. researchgate.net By tuning the X-ray energy to the absorption edge of a specific element (e.g., nitrogen K-edge), transitions from core levels to unoccupied electronic states can be probed. nih.gov

For this compound, N K-edge XANES spectroscopy would be particularly informative for probing the electronic environment of the two nitrogen atoms in the pyrimidine ring. The XANES spectra of pyrimidine and its derivatives show distinct features corresponding to π* and σ* resonances. researchgate.net The energies and intensities of these resonances are sensitive to the chemical state and local environment of the nitrogen atoms. For example, pyridinic nitrogen (C=N-C) and pyrrolic nitrogen will exhibit different spectral features. aip.org

Theoretical calculations, such as those based on density functional theory (DFT), can be used to simulate XANES spectra and aid in the interpretation of experimental results. rsc.orgacs.org Such studies on related nitrogen heterocycles have demonstrated that XANES can provide insights into:

The nature of unoccupied molecular orbitals.

The chemical shifts in absorption energies due to different substituents.

The orientation of molecules on surfaces.

While specific XANES studies on this compound were not found, the principles established from studies on pyrimidine, purine, and other nitrogen-containing heterocycles indicate that this technique could be a valuable tool for understanding the electronic structure of this class of compounds. nih.govresearchgate.net

Photophysical and Optoelectronic Properties of 6 Styrylpyrimidine Systems

Absorption Characteristics and Electronic Transitions (UV-Vis Spectroscopy)

The absorption spectra of 6-styrylpyrimidine derivatives are primarily characterized by bands in the UV and visible regions, arising from π-π* and n-π* electronic transitions. mdpi.commsu.edulibretexts.org The position and intensity of these absorption bands are sensitive to the specific substituents on the pyrimidine (B1678525) and styryl moieties.

In a study of 6-styrylpyrimidines with bulky electron-donating groups like 9,9-dimethylacridan, phenoxazine (B87303), and phenothiazine (B1677639), the absorption spectra in solution showed both a high-energy, intense transition and a lower-energy, less intense band. rsc.org Theoretical calculations suggest that the intense high-energy absorption can be attributed to a π-π* transition localized on the styrylpyrimidine moiety of the quasi-equatorial (Qeq) conformer. rsc.org In contrast, the lower energy absorption band may correspond to the S₀ to S₁ excitation of either the Qeq or the quasi-axial (Qax) conformer. rsc.org The Qax conformers exhibit more intense S₀ to S₁ transitions due to greater π-delocalization along the molecular backbone. rsc.org

For instance, 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines, prepared from 2,4-dichloro-6-methylpyrimidine, show characteristic absorption spectra. acs.org The synthesis involves a Suzuki–Miyaura cross-coupling followed by a Knoevenagel condensation, resulting in the E-configured double bond, which is confirmed by NMR spectroscopy. acs.org

Protonation of the pyrimidine ring, for example with trifluoroacetic acid (TFA), can lead to a red-shift in the absorption spectra. researchgate.netresearchgate.net This is indicative of an increased intramolecular charge transfer (ICT) character upon protonation, as the pyrimidine ring becomes a stronger electron acceptor. researchgate.net

| Compound | Solvent | λabs (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition Type |

|---|---|---|---|---|

| 9,9-dimethylacridan-substituted this compound | Toluene (B28343) | 385 | - | S₀ → S₁/S₅ |

| Phenoxazine-substituted this compound | Toluene | 380 | - | S₀ → S₁/S₆ |

| Phenothiazine-substituted this compound | Toluene | 395 | - | S₀ → S₁/S₆ |

Fluorescence Emission Studies

The fluorescence properties of this compound systems are highly dependent on their molecular structure and environment, exhibiting phenomena such as tunable emission, solvatochromism, and sensitivity to protonation and metal complexation. rsc.orgciac.jl.cn

Emission Maxima and Quantum Yield Investigations

This compound derivatives often exhibit strong luminescence due to efficient intramolecular charge transfer (ICT) between the donor and acceptor groups. researchgate.net The emission maxima and fluorescence quantum yields (Φf) are key parameters for characterizing their emissive properties. d-nb.infofrontiersin.org

For example, a series of 6-styrylpyrimidines with bulky electron-donating groups have been studied, with their emission maxima varying with the donor group and solvent. rsc.org In toluene, the 9,9-dimethylacridan and phenoxazine derivatives show single emission bands at 512 nm and 571 nm, respectively. rsc.org The quantum yield of pyrimidine derivatives can be influenced by factors such as the nature of the bases involved and the presence of phosphate (B84403) groups. nih.gov The determination of quantum yields is crucial for comparing the efficiency of different fluorophores. d-nb.infoscilit.comedinst.com

| Compound | Solvent | λem (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| 9,9-dimethylacridan-substituted this compound | Toluene | 512 | - |

| Phenoxazine-substituted this compound | Toluene | 571 | - |

| Phenothiazine-substituted this compound | Toluene | 438/584 | - |

| 9,9-dimethylacridan-substituted this compound | n-Heptane | 441 | - |

| Phenoxazine-substituted this compound | n-Heptane | 499 | - |

| Phenothiazine-substituted this compound | n-Heptane | 415/480 | - |

Solvatochromic Effects on Emission Properties

Many this compound derivatives exhibit significant solvatochromism, where the color of their emission changes with the polarity of the solvent. rsc.orgciac.jl.cnwikipedia.org This phenomenon is typically observed as a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases, which is known as positive solvatochromism. wikipedia.orgresearchgate.net This effect arises from the stabilization of the more polar excited state in polar solvents, which lowers its energy level. researchgate.netencyclopedia.pub

For instance, styrylpyrimidine chromophores with bulky 9,9-dimethylacridan and phenoxazine electron-donating groups display a single emission band that is highly sensitive to solvent polarity. rsc.org In contrast, some derivatives, like certain methoxy-substituted styrylpyrimidines, show dual emission in polar solvents. researchgate.net The study of solvatochromic behavior provides valuable information about the nature of the emitting state and the extent of intramolecular charge transfer. acs.org However, in some cases, fluorescence may be quenched as solvent polarity increases. rsc.org

Influence of Protonation and Metal Complexation on Fluorescence

The fluorescence of this compound systems can be dramatically altered by protonation and complexation with metal ions. ciac.jl.cnresearchgate.netnih.gov The pyrimidine ring, being a nitrogen-containing heterocycle, can be protonated by acids, which often leads to significant changes in the emission color and intensity. acs.orgacs.org

In several cases, protonation of the pyrimidine ring leads to a red-shifted emission, and in some instances, controlled protonation can even result in white light emission. researchgate.netacs.org For example, the addition of trifluoroacetic acid (TFA) to certain pyrimidine derivatives causes a color change in the emission due to the formation of a new, red-shifted emissive species. acs.org This acidochromic behavior has potential applications in fluorescent pH sensors. ciac.jl.cn

Conversely, some 2-(2′-hydroxyphenyl)pyrimidine derivatives are non-emissive due to an excited-state intramolecular proton transfer (ESIPT) process. acs.orgnih.gov Protonation of the pyrimidine ring inhibits this ESIPT process, leading to a significant enhancement of the fluorescence response. acs.orgnih.gov

The interaction with metal ions can also modulate the fluorescence properties. biointerfaceresearch.com The pyrimidine moiety can act as a chelating ligand, and the complexation with metal ions can either enhance or quench the fluorescence, depending on the nature of the metal and the ligand. mdpi.comugr.es For instance, silver(I) coordination polymers of trans-5-styrylpyrimidine have been synthesized, demonstrating the potential for creating novel materials with interesting solid-state properties. researchgate.net

Dual Emission Phenomena and Conformational Dynamics

Certain this compound derivatives exhibit dual emission, a phenomenon where two distinct emission bands are observed in the fluorescence spectrum. researchgate.netnih.gov This behavior is often linked to the existence of different conformational isomers (conformers) in the ground or excited state. rsc.orgnih.gov The study of these conformational dynamics is crucial for understanding the complex photophysical behavior of these molecules. nih.govnih.govplos.orgbiorxiv.org

A notable example is a phenothiazine-substituted this compound, which displays dual emission in solution. rsc.orgnih.gov This is attributed to the coexistence of quasi-axial (Qax) and quasi-equatorial (Qeq) conformers. rsc.orgnih.gov The high-energy emission band is associated with a locally excited (LE) state of the Qax conformer, while the low-energy band is proposed to originate from a charge-transfer (CT) state of the Qeq conformer. rsc.org The dual emission can also be dependent on the excitation wavelength. rsc.orgrsc.org

Thermally Activated Delayed Fluorescence (TADF) Investigation

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, potentially leading to highly efficient organic light-emitting diodes. researchgate.net The design of TADF emitters often involves molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.orgresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a critical photophysical process observed in specific this compound derivatives, particularly those functionalized with a proton-donating group in proximity to the pyrimidine ring's nitrogen atoms. In systems such as 2-(2′-hydroxyphenyl)pyrimidines, photoexcitation triggers a rapid transfer of a proton from the hydroxyl group (proton donor) to a nitrogen atom on the pyrimidine ring (proton acceptor). journaleras.comscipost.orgresearchgate.net

This proton transfer event leads to the formation of a transient keto-tautomer from the initial enol form. journaleras.com The resulting excited keto tautomer possesses a distinct electronic and geometric structure compared to the original excited molecule. journaleras.comscipost.org A key characteristic of this process in many pyrimidine-based systems is that the keto tautomer deactivates primarily through non-radiative decay pathways, which results in very low fluorescence quantum yields or a complete quenching of emission. journaleras.comresearchgate.netresearchgate.net The ESIPT process is typically ultrafast, with reaction rates on the order of 10¹³ s⁻¹. journaleras.com

The ESIPT mechanism can be effectively inhibited or controlled by altering the chemical environment. Protonation of the pyrimidine ring's nitrogen atoms, for example by adding an acid like trifluoroacetic acid, blocks the proton transfer pathway. journaleras.comresearchgate.net This inhibition of the non-radiative ESIPT channel allows the molecule to de-excite via radiative pathways, resulting in a "switched-on" fluorescence response that can be strong enough to be detected by the naked eye. journaleras.comresearchgate.netresearchgate.net This reversible, acid-controlled fluorescence makes these materials promising for applications such as chemical sensors and anti-counterfeiting agents. journaleras.comresearchgate.net Theoretical studies, including Density Functional Theory (DFT), have been employed to rationalize the experimental findings and understand the impact of protonation on the optical transitions. journaleras.com

Nonlinear Optical (NLO) Properties

Styrylpyrimidine systems have emerged as a significant class of materials for nonlinear optics (NLO) due to their versatile and tunable electronic properties. dtic.milresearchgate.net The core structure, which combines an electron-deficient pyrimidine ring with a π-conjugated styryl bridge, forms a robust scaffold for creating push-pull chromophores. researchgate.net These molecules are of considerable interest for third-order NLO applications like two-photon absorption (TPA) and second-order NLO effects such as second harmonic generation (SHG). dtic.milresearchgate.netaps.org

Styrylpyrimidine derivatives are widely investigated as efficient two-photon absorption (TPA) chromophores, which have applications in 3D data storage, bioimaging, and microfabrication. dtic.mil The TPA characteristics are strongly influenced by the molecular architecture, particularly the nature of donor groups and the number of styryl branches.

Research has shown a clear structure-property relationship in these systems. An enhancement of the TPA response is observed with increased molecular branching. rsc.org For instance, in a series of diphenylamino-substituted styrylpyrimidines, the TPA cross-section (σTPA) increases progressively when moving from a monostyryl to a distyryl and then to a tristyryl derivative. acs.org Despite the increase in TPA cross-section, the spectral position of the main TPA band remains similar across the branched series. rsc.org

A powerful method for modulating the TPA properties of these systems is through protonation. The addition of an acid, such as trifluoroacetic acid (TFA), to a solution of push-pull pyrimidine derivatives can lead to a remarkable enhancement of the TPA response. researchgate.netnih.govacs.org This effect is attributed to an increased intramolecular charge transfer (ICT) character upon protonation of the pyrimidine ring's nitrogen atoms. researchgate.netacs.org Studies have reported a tenfold increase in TPA cross-section values upon protonation, demonstrating the potential to use these molecules as tunable NLO chromophores. researchgate.netnih.govacs.org

The table below presents TPA cross-section values for selected styrylpyrimidine derivatives, illustrating the impact of molecular structure and protonation.

| Compound Type | Solvent | TPA Cross-Section (σTPA) in GM (10⁻⁵⁰ cm⁴ s photon⁻¹) | Reference(s) |

| Diphenylamino A-(π-D)₃ molecule (Tristyrylpyrimidine) | Dichloromethane | 500 | nih.gov |

| Pseudo-quadrupolar molecule with diphenylaminostyryl donors (Distyryl) | Tetrahydrofuran | 560 (at 820 nm) | researchgate.net |

| Octupolar D(–π-A)₃ with triphenylamine (B166846) core (Tristyrylpyrimidine 48) | Dichloromethane | 256 (at 760 nm) | acs.org |

| Octupolar D(–π-A)₃ with triphenylamine core (Tristyrylpyrimidine 49) | Dichloromethane | 427 (at 800 nm) | acs.org |

| Push-pull pyrimidine derivatives (general) | Acidified DCM | ~10x increase upon protonation | researchgate.netacs.org |

The pyrimidine scaffold is a key component in the design of chromophores for second-order nonlinear optical applications, most notably second harmonic generation (SHG). dtic.milresearchgate.net SHG is the process where two photons of the same frequency are converted into a single photon with twice the frequency, an effect that requires materials lacking a center of symmetry. While extensive research has focused on the third-order NLO properties of styrylpyrimidines, their potential for SHG has also been recognized and explored in more complex systems.

Although specific first hyperpolarizability (β) values for simple this compound are not widely reported, related pyrimidine-based structures have demonstrated significant SHG activity. For example, an asymmetrically designed pyrimidine molecule featuring a coumarin (B35378) fragment spontaneously forms crystalline thin films that exhibit a strong SHG signal without the need for external poling. researchgate.netaps.org Furthermore, multiphoton absorption can be used to permanently switch off the SHG signal in these materials, highlighting their potential for 3D optical data storage applications where SHG is used as the reading mechanism. researchgate.netaps.org

In other studies, bipyrimidine-based chromophores with alkoxystyryl donor groups have been synthesized and shown to possess large quadratic hyperpolarizabilities, as measured by the hyper-Rayleigh scattering technique in solution. These findings underscore the potential of the pyrimidine core as an effective electron-accepting unit for constructing molecules with substantial second-order NLO responses. The development of pyrimidine-based NLO materials continues to be an active area of research, aiming to optimize molecular structures for enhanced SHG efficiency. dtic.mil

Theoretical and Computational Investigations of 6 Styrylpyrimidine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for the computational study of medium to large organic molecules. DFT is primarily used to determine the ground-state properties, such as the optimized molecular geometry and electronic structure, by approximating the complex many-electron problem to one based on the electron density. TD-DFT builds upon this by allowing for the calculation of excited-state properties, making it invaluable for predicting UV-visible absorption and emission spectra. These methods have been successfully employed to establish structure-property relationships in a variety of substituted heterocyclic systems, including styrylpyrimidines.

Geometry optimization is a fundamental computational step used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For styrylpyrimidine derivatives, methods like DFT with functionals such as B3LYP or M06-2X are commonly used to predict stable conformations, bond lengths, and bond angles. The resulting optimized geometry is crucial, as it serves as the basis for all subsequent property calculations, including electronic structure analysis.

The electronic structure dictates the molecule's properties. For instance, in studies of trans-2,4-dichloro-6-styrylpyrimidine, a close analogue of the parent compound, X-ray crystal structure analysis revealed that the molecules pack in an array of infinite columns in a head-to-tail fashion. The distances between the monomers in these columns were found to be 3.543 Å and 3.775 Å. Such packing, dictated by the molecule's geometry and intermolecular forces, is critical for understanding solid-state properties and reactivity, like the observed quantitative [2+2] photocycloaddition to form a cyclobutane (B1203170) dimer.

Theoretical studies on related V-shaped 4,6-bis(arylvinyl)pyrimidines show that the planarity of the molecule, particularly the dihedral angles between the pyrimidine (B1678525) core and the styryl arms, significantly influences the electronic and photophysical properties. In some complex styrylpyrimidine derivatives with bulky amino groups, two stable conformers, a quasi-equatorial (Qeq) and a quasi-axial (Qax), have been identified computationally, each possessing distinct electronic properties.

Table 1: Selected Calculated Structural Parameters for a Representative Styrylpyrimidine Derivative (Note: Data for a substituted derivative is used for illustrative purposes due to the lack of published specific data for 6-Styrylpyrimidine.)

| Parameter | Conformer | Calculated Value |

|---|---|---|

| Donor-Acceptor Dihedral Angle (θ) | Qeq (S₀ state) | ~90° |

| Qax (S₀ state) | ~115° | |

| Donor-Acceptor Dihedral Angle (θ) | Qeq (S₁ state) | Slightly deviated from 90° |

| Qax (S₁ state) | Increased from S₀ value |

Data derived from studies on styrylpyrimidines with bulky donor groups, illustrating conformational dependency of geometry.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

In push-pull systems like styrylpyrimidines, the HOMO is typically localized on the electron-donating part of the molecule (the styryl group and any of its donor substituents), while the LUMO is centered on the electron-accepting pyrimidine ring. This spatial separation of the FMOs is a hallmark of intramolecular charge transfer (ICT) character. DFT calculations are routinely used to compute the energies of these orbitals and visualize their distribution. For example, in a study of two aminostyryl-substituted pyrimidines, PM-1 and PM-2, DFT calculations showed the HOMO localized on the styryl moieties and the LUMO on the pyrimidine core.

The nature and position of substituents on the styrylpyrimidine scaffold significantly modulate the FMO energies. Electron-donating groups on the styryl fragment raise the HOMO energy, while electron-withdrawing groups on the pyrimidine ring lower the LUMO energy. Both effects typically lead to a smaller HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum.

Table 2: Calculated Frontier Molecular Orbital Energies for Substituted Styrylpyrimidine Derivatives (Note: Data for substituted derivatives are used for illustrative purposes.)

| Compound | E(HOMO) [eV] | E(LUMO) [eV] | E_gap [eV] |

|---|---|---|---|

| PM-1 | -5.11 | -1.89 | 3.22 |

| PM-2 | -5.32 | -2.45 | 2.87 |

Calculated values for aminostyryl-substituted pyrimidine derivatives in DMF, illustrating the effect of substitution on FMO energies.

Time-dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption and emission spectra of organic molecules. By calculating the vertical excitation energies from the optimized ground state (S₀) geometry, one can simulate the UV-visible absorption spectrum. The lowest energy transition with a significant oscillator strength (a measure of the transition probability) usually corresponds to the maximum absorption wavelength (λ_max).

For styrylpyrimidines, the lowest energy absorption band is often attributed to a π-π* transition with significant ICT character, corresponding to the promotion of an electron from the HOMO to the LUMO. The accuracy of the predicted spectra can depend on the choice of the DFT functional and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM).

Fluorescence (emission) is modeled by first optimizing the geometry of the first singlet excited state (S₁) and then calculating the energy of the transition from this relaxed geometry back to the ground state. The difference between the absorption and emission maxima is the Stokes shift. Push-pull molecules like styrylpyrimidines often exhibit large Stokes shifts, particularly in polar solvents, which is indicative of a more polar excited state compared to the ground state.

Table 3: Illustrative Calculated Absorption and Emission Data for Styrylpyrimidine Derivatives (Note: Data for substituted derivatives is used for illustrative purposes.)

| Compound/Conformer | Transition | Calculated Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| Derivative 1 (Qeq) | S₀ → S₁ (Absorption) | 3.31 | 374 | 0.00 |

| S₁ → S₀ (Emission) | 2.64 | 470 | ~0.00 | |

| Derivative 1 (Qax) | S₀ → S₁ (Absorption) | 3.39 | 366 | 1.34 |

| S₁ → S₀ (Emission) | 2.92 | 425 | 1.32 |

Data derived from CC2 calculations on a styrylpyrimidine with a bulky donor group, showing how different conformers can have vastly different predicted spectral properties.

Excited State Dynamics Modeling

Upon absorption of light, a molecule enters an excited state and can undergo various dynamic processes before returning to the ground state. Modeling these dynamics provides insight into the molecule's photostability, fluorescence quantum yield, and potential for other photochemical reactions.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric coordinates. For complex molecules, a full-dimensional PES is computationally prohibitive to calculate. Instead, specific reaction coordinates, such as bond rotations or transfers, are scanned to create a 1D or 2D potential energy profile. These calculations are essential for mapping the pathways of excited-state reactions, locating transition states (saddle points on the PES), and determining energy barriers.

In the context of styrylpyrimidines, PES calculations can be used to explore the excited-state intramolecular proton transfer (ESIPT) in hydroxyl-substituted derivatives or the cis-trans isomerization around the vinyl double bond. For example, theoretical studies on styrylpyrimidines with bulky donor groups have calculated the energetic barriers between different conformers (Qeq and Qax) using methods like Synchronous Transit-Guided Quasi Newton (STQN), providing insight into their coexistence and interconversion.

In addition to the singlet excited state (S₁), a triplet excited state (T₁) also exists. According to Hund's rule, the triplet state is typically lower in energy than the corresponding singlet state. The energy difference between them is the singlet-triplet splitting (ΔEST = E(S₁) - E(T₁)). This energy gap is a crucial parameter in determining the photophysical fate of the excited molecule.

A small ΔEST (typically < 0.2 eV) is a key requirement for a molecule to exhibit Thermally Activated Delayed Fluorescence (TADF). In TADF emitters, non-emissive triplet excitons can be converted back to emissive singlet excitons through a process called reverse intersystem crossing (RISC), significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). The magnitude of ΔEST is directly related to the spatial overlap between the HOMO and LUMO. In push-pull molecules designed for TADF, a large spatial separation between the donor (hosting the HOMO) and acceptor (hosting the LUMO) minimizes this overlap, thereby reducing ΔEST.

While TD-DFT is widely used, it is known to have deficiencies in accurately predicting the energy of charge-transfer triplet states, making quantitative prediction of ΔEST challenging. More advanced wavefunction-based methods, such as the approximate singles and doubles coupled cluster (CC2), are often employed for more reliable results. Theoretical investigations of several styrylpyrimidine derivatives designed as potential TADF emitters found that while they possessed charge-transfer character, their ΔEST values were calculated to be significantly larger than 0.2 eV, explaining the absence of observed TADF behavior.

Table 4: Calculated Singlet-Triplet Splitting (ΔEST) for Representative Pyrimidine Derivatives (Note: Data for substituted derivatives designed for TADF is used for illustrative purposes.)

| Compound/Conformer | E(S₁) [eV] | E(T₁) [eV] | ΔEST [eV] | Method |

|---|---|---|---|---|

| Derivative 1 (Qeq) | 3.31 | 2.81 | 0.50 | CC2 |

| Derivative 2 (Qeq) | 3.06 | 2.84 | 0.22 | CC2 |

| Derivative 3 (Qeq) | 3.05 | 2.87 | 0.18 | CC2 |

| Derivative 1 (Qax) | 3.39 | 2.49 | 0.90 | CC2 |

Calculated values for styrylpyrimidines with bulky donor groups. A ΔEST > 0.2 eV is generally inconsistent with efficient TADF.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com By mathematically modeling the forces and motions governing molecular interactions, these simulations provide a detailed, microscopic view of chemical processes. ebsco.com The process begins with a known structure, often derived from experimental data like an X-ray crystal structure from the Protein Data Bank (PDB), which serves as the starting point. mdpi.com The simulation then calculates the trajectory of the atoms and molecules by integrating Newton's laws of motion, allowing researchers to observe conformational changes, binding events, and system stability. ebsco.comnih.gov

In the context of drug discovery, MD simulations are invaluable for understanding the dynamic nature of biological targets, such as proteins and enzymes, and how they interact with ligands like this compound derivatives. mdpi.comnih.gov For instance, simulations can reveal how a ligand binds to a receptor, the stability of the resulting complex over time, and the specific amino acid residues involved in the interaction. nih.gov Studies on related styrylpyrimidine structures have used MD simulations to explore their transport mechanisms and to analyze the stability of docked poses within protein binding sites. researchgate.netsciepub.com These simulations can help differentiate between high-affinity and low-affinity ligands and provide a deeper understanding of the structural basis for a compound's biological activity. nih.gov

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is fundamental to understanding chemical and biological processes, from crystal formation to molecular recognition. rsc.org Calculating the energy of these noncovalent interactions provides quantitative insight into the stability of molecular complexes. rsc.org The interaction energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules (monomers). researchgate.net

A key study investigated the photodimerization of several mono-, di-, and triazastilbenes, including trans-2,4-dichloro-6-styrylpyrimidine. acs.org Researchers used Density Functional Theory (M06-2X) and correlated ab initio (MP2) methods to calculate the π–π interaction energies between two monomers of each compound. acs.org These calculations revealed a strong positive correlation (R² = 0.96) between the calculated interaction energies in a simulated solution environment and the experimentally observed formation of a specific dimer (htt r-ctt). acs.org This demonstrates the predictive power of interaction energy calculations for determining reaction selectivity in solution. acs.org

Accurate calculations often require high-level quantum mechanical methods and must account for phenomena like Basis Set Superposition Error (BSSE). rsc.orgresearchgate.net The choice of computational method, such as CCSD(T) or DFT with dispersion corrections, is critical for obtaining reliable energy values, especially for molecules containing heteroatoms. rsc.org

Table 1: Calculated Interaction Energies for an Azastilbene Dimer This table presents a selection of data points from a broader study to illustrate the calculated interaction energies using different methods.

| Method | Interaction Energy (kcal/mol) |

| M06-2X | Varies; shows strong correlation with experimental results acs.org |

| SCS-MP2 | Varies; values differ from M06-2X by an average of 0.8 kcal/mol acs.org |

| CP-MP2/cc-pVDZ | -7.04 nih.gov |

| CCSD(T)/CBS | -8.05 nih.gov |

Note: The specific energy values from reference nih.gov are for a different model system but are included to provide examples of typical calculated energy magnitudes.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are cornerstone computational techniques in modern drug discovery. ijariie.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, commonly expressed as a binding energy score. ijariie.com This process allows for the rapid screening of large virtual libraries of compounds against a specific biological target, identifying promising candidates for further investigation. nih.govijariie.com

Studies have been conducted on derivatives of 5-((E)-Styryl)pyrimidine to assess their potential as inhibitors of the human serotonin (B10506) transporter (SERT), a key target for antidepressants. sciepub.comresearchgate.net In one such study, the crystal structure of human SERT (PDB ID: 5I73) was used as the receptor model. sciepub.com A library of virtual compounds was docked into the binding site, and their binding energies were calculated. sciepub.com Compounds with a binding energy greater than or equal to -10.0 kcal/mol were selected as having a high affinity for the transporter. sciepub.com This initial screening was followed by predictions of pharmacokinetic properties (ADME) to filter for compounds with favorable drug-like characteristics, such as the ability to cross the blood-brain barrier. sciepub.comresearchgate.net This multi-step virtual screening approach efficiently narrows down vast chemical libraries to a manageable number of high-potential candidates for synthesis and experimental testing. nih.govsciepub.com

Pharmacophore Modeling for Pyrimidine Series

A pharmacophore represents the three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. ajrconline.org These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. ajrconline.orgmendeley.com Pharmacophore modeling is used to understand the structure-activity relationships within a series of compounds and to guide the design of new, more potent molecules. ajrconline.org

This approach has been widely applied to various pyrimidine series to identify the key features required for interaction with different biological targets. nih.govajrconline.orgmendeley.comworldscientific.com By analyzing a set of known active and inactive compounds, a common feature model can be generated that defines the crucial spatial requirements for binding. ajrconline.org These models serve as 3D search queries for screening compound databases to find novel scaffolds that match the required pharmacophoric features. nih.gov

Table 2: Examples of Pharmacophore Models Developed for Pyrimidine Series This table summarizes the key features identified in pharmacophore models for different series of pyrimidine derivatives targeting various proteins.

| Target Protein | Key Pharmacophore Features | Reference |

| Cyclin-dependent kinase 4 (CDK4) | Hydrogen bond donor, hydrogen bond acceptor, aromatic groups, hydrophilic groups. | ajrconline.org |

| Calcium Channel | Hydrogen bond donor, hydrogen bond acceptor, hydrophobic group. | mendeley.comresearchgate.net |

| Janus Kinase 3 (JAK3) | One H-bond acceptor, two H-bond donors, one hydrophobic feature, one aromatic ring. | worldscientific.com |

| KCNQ2/Q3 Potassium Channel | One hydrogen bond donor (D), one hydrophobic feature (H), two aromatic rings (R). | nih.gov |

Mechanistic Biological Studies and Molecular Interactions of 6 Styrylpyrimidine Derivatives

Structure-Activity Relationship (SAR) Elucidation for Biological Interactions